(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline
Description
(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a thiazole-derived compound characterized by a Z-configuration imine group, a 3-morpholinopropyl substituent at the 3-position of the thiazole ring, and a thiophen-2-yl group at the 4-position.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2/c1-17-6-2-3-7-18(17)22-21-24(10-5-9-23-11-13-25-14-12-23)19(16-27-21)20-8-4-15-26-20/h2-4,6-8,15-16H,5,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVITYKSDVDIMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under acidic conditions.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Morpholinopropyl Group: This step may involve nucleophilic substitution reactions where a morpholine derivative reacts with a suitable leaving group on the propyl chain.
Final Assembly: The final step involves the condensation of the intermediate with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, or strong acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of thiazole derivatives with substituted imine groups. Key structural analogs include:
Key Observations :
- Morpholinopropyl vs. Dimethylamino Groups: The target’s morpholinopropyl substituent introduces a tertiary amine with a polar oxygen atom, likely improving aqueous solubility compared to the dimethylamino group in compound 4g .
- Thiophene vs. Furan Rings: The thiophen-2-yl group in the target provides greater electron delocalization (due to sulfur’s lower electronegativity vs.
- Z-Configuration : The Z-imine geometry in the target and compound may enforce planar conformations, influencing binding to enzymatic pockets.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Melting Points: Compound 4g (thiadiazole derivative) has a melting point of 200°C , suggesting high crystallinity. The target’s morpholinopropyl group may lower melting points due to increased flexibility.
- Solubility : Morpholine’s polarity likely enhances solubility in polar solvents compared to the lipophilic 3-methylphenyl group in 4g or the furylmethyl group in .
- Spectroscopic Features : The target’s IR spectrum would show bands for the morpholine C-O-C stretch (~1100 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹), distinct from the carbonyl peaks in 4g (1690, 1638 cm⁻¹) .
Biological Activity
(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a synthetic compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring, a morpholine moiety, and a thiophene ring, which contribute to its biological properties. The unique structural components are believed to play significant roles in its interaction with biological targets.
Antimicrobial Activity
Numerous studies have indicated that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study reported that certain thiazole derivatives displayed activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation pathways. For example, specific derivatives have shown IC50 values lower than traditional chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | Jurkat | 1.61 | Apoptosis induction |
| 10 | HT29 | 1.98 | Cell cycle arrest |
| 13 | A-431 | <1.00 | Bcl-2 inhibition |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or membrane integrity, leading to cell death.
- Anticancer Action : It could induce apoptosis via mitochondrial pathways or inhibit specific oncogenic signaling pathways.
Case Studies
Recent studies have focused on the synthesis and evaluation of various thiazole derivatives related to this compound:
- Synthesis and Characterization : A series of thiazole-based compounds were synthesized and characterized using NMR and HRMS techniques. Their biological activities were assessed through in vitro assays against multiple pathogens and cancer cell lines .
- ADME Studies : Preliminary absorption, distribution, metabolism, and excretion (ADME) studies indicated favorable drug-likeness characteristics for certain derivatives, suggesting their viability for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
